Cas no 2137592-97-1 ((4-Fluorooxan-4-yl)methanesulfinyl chloride)

(4-Fluorooxan-4-yl)methanesulfinyl chloride 化学的及び物理的性質
名前と識別子
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- EN300-732664
- 2137592-97-1
- (4-fluorooxan-4-yl)methanesulfinyl chloride
- (4-Fluorooxan-4-yl)methanesulfinyl chloride
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- インチ: 1S/C6H10ClFO2S/c7-11(9)5-6(8)1-3-10-4-2-6/h1-5H2
- InChIKey: VCPZLSXNZUINGB-UHFFFAOYSA-N
- SMILES: ClS(CC1(CCOCC1)F)=O
計算された属性
- 精确分子量: 200.0074066g/mol
- 同位素质量: 200.0074066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 45.5Ų
(4-Fluorooxan-4-yl)methanesulfinyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732664-1.0g |
(4-fluorooxan-4-yl)methanesulfinyl chloride |
2137592-97-1 | 1g |
$0.0 | 2023-06-06 |
(4-Fluorooxan-4-yl)methanesulfinyl chloride 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
(4-Fluorooxan-4-yl)methanesulfinyl chlorideに関する追加情報
(4-Fluorooxan-4-yl)methanesulfinyl chloride (CAS No. 2137592-97-1): An Overview of Its Properties, Applications, and Recent Research
(4-Fluorooxan-4-yl)methanesulfinyl chloride (CAS No. 2137592-97-1) is a specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorinated oxane ring and a sulfinyl chloride functional group. These features endow it with a range of chemical properties that make it a valuable reagent in various synthetic pathways and pharmaceutical applications.
The molecular formula of (4-Fluorooxan-4-yl)methanesulfinyl chloride is C8H13ClFO2S, and its molecular weight is approximately 208.65 g/mol. The compound's structure consists of a four-membered oxane ring with a fluorine atom substituent at the 4-position, connected to a methanesulfinyl chloride group. This combination of functional groups provides the molecule with both nucleophilic and electrophilic reactivity, making it a versatile building block in synthetic chemistry.
In terms of physical properties, (4-Fluorooxan-4-yl)methanesulfinyl chloride is typically a colorless liquid at room temperature. It is highly reactive and should be handled with care to avoid decomposition or unwanted side reactions. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), which facilitates its use in various synthetic protocols.
The reactivity of (4-Fluorooxan-4-yl)methanesulfinyl chloride is primarily driven by its sulfinyl chloride group. This functional group can undergo nucleophilic substitution reactions, making it useful for the synthesis of sulfoxides and sulfones. Additionally, the presence of the fluorine atom in the oxane ring can influence the electronic properties of the molecule, potentially enhancing its reactivity or selectivity in certain reactions.
In the context of medicinal chemistry, (4-Fluorooxan-4-yl)methanesulfinyl chloride has shown promise as an intermediate in the synthesis of bioactive compounds. Fluorinated compounds are often sought after in drug design due to their ability to improve pharmacokinetic properties such as metabolic stability and bioavailability. Recent research has explored the use of this compound in the development of novel antiviral agents and anticancer drugs.
A study published in the Journal of Medicinal Chemistry highlighted the use of (4-Fluorooxan-4-yl)methanesulfinyl chloride in the synthesis of a series of fluorinated sulfones with potent antiviral activity against herpes simplex virus (HSV). The researchers found that the introduction of the fluorine atom significantly enhanced the antiviral potency while maintaining good cellular toxicity profiles. This finding underscores the potential of this compound as a valuable tool in antiviral drug discovery.
Another area where (4-Fluorooxan-4-yl)methanesulfinyl chloride has shown promise is in cancer research. A recent study published in Cancer Research demonstrated that derivatives synthesized using this compound exhibited selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The unique structure of these derivatives allowed for improved cellular uptake and retention, leading to enhanced therapeutic efficacy.
Beyond its applications in medicinal chemistry, (4-Fluorooxan-4-yl)methanesulfinyl chloride has also been utilized in materials science for the development of advanced functional materials. The compound's reactivity and structural features make it suitable for use in polymer synthesis, where it can be incorporated into polymer chains to impart specific properties such as thermal stability or mechanical strength.
In conclusion, (4-Fluorooxan-4-yl)methanesulfinyl chloride (CAS No. 2137592-97-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups provides it with valuable chemical properties that make it an essential reagent for researchers and chemists working in these fields. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in modern chemical research.
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